

# A Comparative Meta-Analysis of Calcium Citrate Malate in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Calcium citrate maleate*

Cat. No.: B13769752

[Get Quote](#)

In the landscape of skeletal health and osteoporosis management, calcium supplementation remains a cornerstone of preventive and therapeutic strategies. Among the various available calcium salts, Calcium Citrate Malate (CCM) has been the subject of numerous clinical investigations due to its reputed high bioavailability. This guide provides a meta-analytical perspective on the clinical trial data of CCM, comparing its performance against other calcium forms, primarily calcium carbonate, and placebo. The following sections summarize quantitative data from multiple studies, detail common experimental protocols, and visualize key processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.

## Data Summary: Bioavailability and Efficacy

The clinical efficacy of a calcium supplement is fundamentally linked to its bioavailability. Meta-analyses and comparative studies have consistently demonstrated that calcium citrate and its malate form are more readily absorbed than calcium carbonate.

## Bioavailability Comparison

A meta-analysis of 15 studies involving 184 subjects revealed that calcium absorption from calcium citrate was significantly higher than from calcium carbonate. This advantage holds true whether the supplement is taken on an empty stomach or with meals.[\[1\]](#)[\[2\]](#)

| Comparison Metric              | Superiority of Calcium Citrate vs. Carbonate  |
|--------------------------------|-----------------------------------------------|
| Overall Absorption Advantage   | 20.0% <a href="#">[1]</a> <a href="#">[2]</a> |
| Absorption with Meals          | 21.6% <a href="#">[1]</a> <a href="#">[2]</a> |
| Absorption on an Empty Stomach | 27.2% <a href="#">[1]</a> <a href="#">[2]</a> |

This table summarizes the percentage by which calcium absorption from calcium citrate exceeds that of calcium carbonate, as determined by a meta-analysis.

## Efficacy in Preventing Bone Loss

Clinical trials have evaluated the impact of Calcium Citrate Malate on bone mineral density (BMD), a key indicator of osteoporosis risk. When compared to both placebo and calcium carbonate, CCM has shown favorable outcomes, particularly in postmenopausal women.

| Study Population                       | Intervention              | Skeletal Site                      | Outcome vs. Comparator                                                       |
|----------------------------------------|---------------------------|------------------------------------|------------------------------------------------------------------------------|
| Postmenopausal Women                   | 500 mg CCM vs. Placebo    | Lumbar Spine, Femoral Neck, Radius | CCM attenuated bone loss by 60% <a href="#">[3]</a>                          |
| Postmenopausal Women                   | CCM vs. Calcium Carbonate | Spine                              | CCM prevented bone loss, while Calcium Carbonate did not <a href="#">[4]</a> |
| Postmenopausal Women                   | CCM vs. Calcium Carbonate | Femoral Neck & Radius              | Both forms maintained bone density <a href="#">[4]</a>                       |
| Prepubertal Children (Identical Twins) | 700 mg CCM vs. Placebo    | All 6 sites measured               | Significant gains in bone density for the CCM group <a href="#">[3]</a>      |
| Adolescent Females                     | 500 mg CCM vs. Placebo    | Lumbar Spine & Total Body          | Significantly greater gains in BMD for the CCM group <a href="#">[3]</a>     |

This table outlines the results from various clinical trials comparing Calcium Citrate Malate (CCM) to placebo and calcium carbonate on bone mineral density at different skeletal sites.

## Impact on Bone Turnover Markers

Beyond BMD, studies have assessed the physiological impact of different calcium salts by measuring markers of bone resorption. In a crossover study with postmenopausal women receiving 1000 mg/day of calcium, calcium citrate demonstrated a superior ability to decrease these markers compared to calcium carbonate.[\[5\]](#)

| Bone Resorption Marker | % Change with Calcium Citrate | % Change with Calcium Carbonate |
|------------------------|-------------------------------|---------------------------------|
| Urinary N-telopeptide  | -30%                          | +2%                             |
| Urinary C-telopeptide  | -31%                          | +3%                             |
| Serum N-telopeptide    | -8%                           | +2%                             |
| Free Deoxypyridinoline | -19%                          | +2%                             |

This table shows the differential effects of calcium citrate and calcium carbonate on key biochemical markers of bone resorption.[\[5\]](#)

## Experimental Protocols

The findings presented are based on rigorous clinical trial methodologies. A typical protocol for a study evaluating calcium supplements for bone health is detailed below.

**Study Design:** A randomized, double-blind, placebo-controlled trial is the gold standard. For direct comparison, a crossover design may be used where participants receive each treatment sequentially.[\[5\]](#)

### Participants:

- Inclusion Criteria:** Specific populations are targeted, such as postmenopausal women[\[4\]](#), adolescents[\[3\]](#), or the elderly. Often, individuals with low dietary calcium intake are recruited to better assess the effect of supplementation.[\[3\]](#)

- Exclusion Criteria: Common exclusions include a history of kidney stones, renal failure, or hypercalcemia.[\[6\]](#)

Intervention:

- Dosage: Daily elemental calcium doses typically range from 500 mg to 1500 mg.[\[3\]](#)[\[7\]](#) The form (e.g., Calcium Citrate Malate, Calcium Carbonate) is specified.
- Control: The control group receives either a placebo or an alternative calcium supplement for comparison.
- Co-administration: Vitamin D is often administered to all participants to ensure adequate calcium absorption.[\[5\]](#)

Outcome Measures:

- Primary: The primary endpoint is often the percentage change in Bone Mineral Density (BMD) from baseline, measured at sites like the lumbar spine, hip, and distal radius using dual-energy X-ray absorptiometry (DXA).[\[8\]](#)
- Secondary: Secondary outcomes include changes in biochemical markers of bone turnover (e.g., serum N-telopeptide, urinary C-telopeptide)[\[5\]](#) and the incidence of fractures.[\[8\]](#)

Duration: Studies on bone density require long-term follow-up, typically lasting two years or more, to detect significant changes.[\[8\]](#)

## Visualized Workflows and Pathways

To aid in the comprehension of the research process and physiological mechanisms, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for a Meta-Analysis of Clinical Trials.

[Click to download full resolution via product page](#)

Caption: Comparative Calcium Absorption Pathways.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altmedrev.com [altmedrev.com]

- 4. consensus.app [consensus.app]
- 5. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women | springermedicine.com [springermedicine.com]
- 6. decamin.dk [decamin.dk]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Calcium Citrate Malate in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13769752#meta-analysis-of-calcium-citrate-maleate-clinical-trials>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)